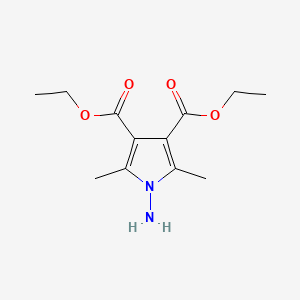
1-Amino-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid diethyl ester is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of amino, methyl, and diethyl ester functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Amino-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid diethyl ester typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors followed by cyclization to form the pyrrole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-Amino-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This process can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives.
Cyclization: This reaction can form additional rings, enhancing the compound’s structural complexity.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-Amino-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid diethyl ester has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications include antimicrobial, anti-inflammatory, and anticancer agents.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-Amino-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid diethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the compound’s specific derivatives and their intended applications.
Comparison with Similar Compounds
Compared to other pyrrole derivatives, 1-Amino-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid diethyl ester is unique due to its specific functional groups and structural configuration. Similar compounds include:
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: This compound shares a similar core structure but lacks the amino group.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings, exhibiting different biological activities and synthetic routes.
Properties
CAS No. |
4815-44-5 |
|---|---|
Molecular Formula |
C12H18N2O4 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
diethyl 1-amino-2,5-dimethylpyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C12H18N2O4/c1-5-17-11(15)9-7(3)14(13)8(4)10(9)12(16)18-6-2/h5-6,13H2,1-4H3 |
InChI Key |
WTTQLASUDGMQIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C(=O)OCC)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


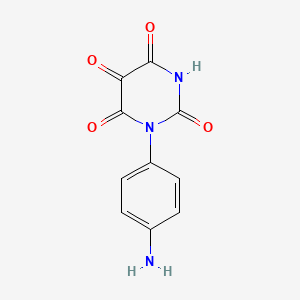
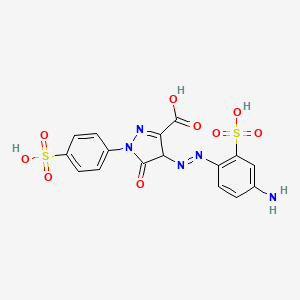
![2-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14740342.png)
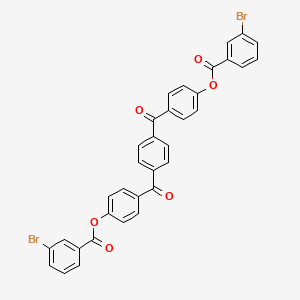

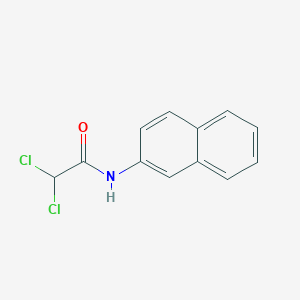
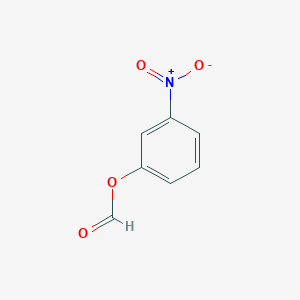
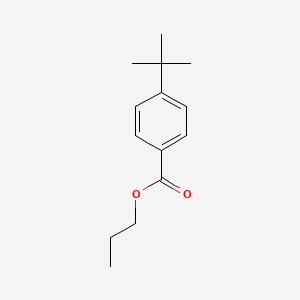
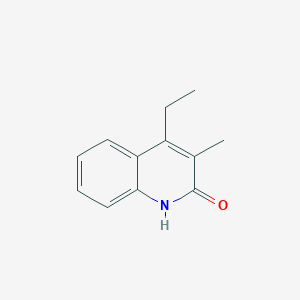
![N-[2-(2-hydroxyethylamino)ethyl]acetamide](/img/structure/B14740400.png)

![Bicyclo[4.1.0]hept-2-ene](/img/structure/B14740416.png)


